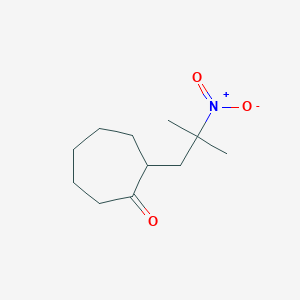
2-(2-Methyl-2-nitropropyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2-nitropropyl)cycloheptan-1-one is a chemical compound with a unique structure that includes a cycloheptane ring substituted with a nitropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-nitropropyl)cycloheptan-1-one typically involves the nitration of a suitable precursor, followed by cyclization. One common method involves the reaction of 2-methyl-2-nitropropane with cycloheptanone under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2-nitropropyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cycloheptanone derivatives.
Scientific Research Applications
2-(2-Methyl-2-nitropropyl)cycloheptan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2-nitropropyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.
2-Methyl-2-nitropropane: A precursor used in the synthesis of 2-(2-Methyl-2-nitropropyl)cycloheptan-1-one.
Uniqueness
This compound is unique due to its cycloheptane ring structure combined with a nitropropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89718-58-1 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(2-methyl-2-nitropropyl)cycloheptan-1-one |
InChI |
InChI=1S/C11H19NO3/c1-11(2,12(14)15)8-9-6-4-3-5-7-10(9)13/h9H,3-8H2,1-2H3 |
InChI Key |
INOJOROMDAEXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCCC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















